molecular formula C9H13BrClN B3101406 (S)-1-(4-bromophenyl)propan-1-amine hydrochloride CAS No. 1391577-97-1

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride

Cat. No.: B3101406
CAS No.: 1391577-97-1
M. Wt: 250.56
InChI Key: KTHQPQZHRFCWEX-FVGYRXGTSA-N
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Description

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a bromine atom attached to a phenyl ring, which is further connected to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylpropan-1-amine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Resolution: The racemic mixture of 1-(4-bromophenyl)propan-1-amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral acid or chromatography.

    Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and resolution processes, followed by purification steps to ensure the desired enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenylpropan-1-amines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-bromophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(4-chlorophenyl)propan-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.

    1-(4-fluorophenyl)propan-1-amine hydrochloride: A similar compound with a fluorine atom instead of bromine.

Uniqueness

(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQPQZHRFCWEX-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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